molecular formula C11H18ClN3O B1651837 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1351499-17-6

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B1651837
CAS No.: 1351499-17-6
M. Wt: 243.73
InChI Key: VJJANOJYTFLNRY-UHFFFAOYSA-N
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Description

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C12H19N3OClH It is known for its unique structure, which includes a cyclobutyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the reaction of a hydrazide with a nitrile under acidic or basic conditions.

    Cyclobutyl Group Introduction: The cyclobutyl group is introduced via a cyclization reaction, often involving a cyclobutyl halide and a suitable base.

    Piperidine Moiety Addition: The piperidine ring is added through a nucleophilic substitution reaction, where a piperidine derivative reacts with the oxadiazole intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperidine or oxadiazole rings are modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted oxadiazole or piperidine derivatives.

Scientific Research Applications

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can be compared with other oxadiazole and piperidine derivatives:

    Similar Compounds: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine.

    Uniqueness: The cyclobutyl group in this compound provides unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-cyclobutyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9;/h8-9,12H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJANOJYTFLNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351499-17-6
Record name Piperidine, 4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351499-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 2
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 5
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 6
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

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